2-クロロ-4-ニトロベンゼン-1,3-ジアミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

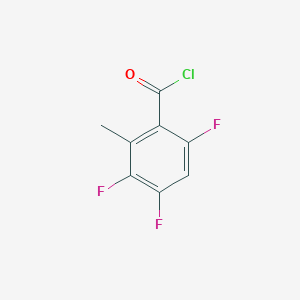

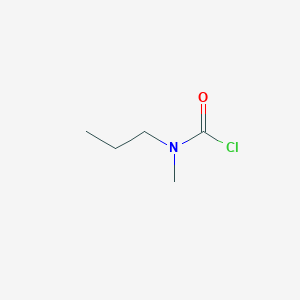

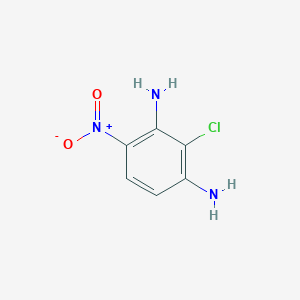

“2-Chloro-4-nitrobenzene-1,3-diamine” is a chemical compound with the molecular formula C6H6ClN3O2 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry. The compound contains a benzene ring substituted with a chlorine atom, a nitro group, and two amine groups .

Molecular Structure Analysis

The molecular structure of “2-Chloro-4-nitrobenzene-1,3-diamine” consists of a benzene ring with a chlorine atom, a nitro group, and two amine groups attached to it . The positions of these substituents on the benzene ring can significantly influence the properties and reactivity of the molecule.

科学的研究の応用

- 2-クロロ-4-ニトロベンゼン-1,3-ジアミンは、染料および顔料の合成における中間体として役立ちます . その化学構造により、繊維、印刷、その他の産業で使用される鮮やかな着色剤を生み出す改変が可能になります。

- 1-クロロ-2,4-ジニトロベンゼンは、密接に関連する化合物であり、ピリジン誘導体の検出と定量のための試薬として使用されます。 研究者は、この方法を用いて、さまざまなサンプル中のピリジン含有化合物の存在を評価することができます .

染料および顔料中間体

ピリジン化合物の検出と定量

これらの用途は、2-クロロ-4-ニトロベンゼン-1,3-ジアミンが分析技術と化学合成の両方において汎用性を持つことを示しています。 研究者は、さまざまな科学分野におけるその特性と可能性を探求し続けています . 詳細やその他の用途については、お気軽にお問い合わせください! 😊

作用機序

Target of Action

The primary target of 2-Chloro-4-nitrobenzene-1,3-diamine is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their stability and reactivity .

Mode of Action

2-Chloro-4-nitrobenzene-1,3-diamine interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The interaction of 2-Chloro-4-nitrobenzene-1,3-diamine with its targets affects the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic ring with an electrophile, while maintaining the aromaticity of the compound . The downstream effects of this interaction include the formation of various substituted benzene derivatives .

Result of Action

The molecular and cellular effects of 2-Chloro-4-nitrobenzene-1,3-diamine’s action are largely dependent on the specific context in which it is used. In general, the compound’s interaction with the benzene ring can lead to the formation of various substituted benzene derivatives . These derivatives can have a wide range of properties and potential applications, depending on the specific substituents that are introduced.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-nitrobenzene-1,3-diamine. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and outcome of the electrophilic aromatic substitution reactions in which the compound participates

特性

IUPAC Name |

2-chloro-4-nitrobenzene-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLGTOMYCVBTHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572701 |

Source

|

| Record name | 2-Chloro-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261764-92-5 |

Source

|

| Record name | 2-Chloro-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B1368845.png)